molecular formula C6H6F3N3 B2843142 (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine CAS No. 608515-92-0

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

Cat. No. B2843142
CAS RN: 608515-92-0
M. Wt: 177.13
InChI Key: SQBUZKFCCIEMGY-UHFFFAOYSA-N
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Description

“(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine” is an organic compound with the molecular formula C6H6F3N3 . It has a molecular weight of 177.13 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine” is 1S/C6H6F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H,1,10H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine” is a powder that is stored at room temperature .

Scientific Research Applications

Wnt β-Catenin Agonists for Bone Disorders

Research led by Pelletier et al. (2009) highlights the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt β-catenin cellular messaging system, showing promise in the treatment of bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating its potential as a therapeutic agent for enhancing bone formation (Pelletier et al., 2009).

Anticancer Activity of Palladium and Platinum Complexes

A study by Mbugua et al. (2020) on new palladium (Pd) II and platinum (Pt) II complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives, demonstrated significant anticancer activity against various human cancerous cell lines. This research suggests the potential of these complexes in developing selective cancer therapies (Mbugua et al., 2020).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Mallikarjunaswamy et al. (2017) explored the synthesis of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives and evaluated their in vitro antimicrobial activity. This work contributes to the search for new antimicrobial agents with enhanced efficacy (Mallikarjunaswamy et al., 2017).

ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists

Research on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives by Sniecikowska et al. (2019) identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated robust antidepressant-like activity, highlighting their potential in developing novel antidepressant therapies (Sniecikowska et al., 2019).

Design and Synthesis of Antifolates

A study by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates aimed at inhibiting dihydrofolate reductase (DHFR) showcases the utility of pyrimidine derivatives in designing antitumor agents. The classical compound was a potent inhibitor of human DHFR and showed significant antitumor activity (Gangjee et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUZKFCCIEMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

CAS RN

608515-92-0
Record name [2-(trifluoromethyl)pyrimidin-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-(azidomethyl)-2-(trifluoromethyl)pyrimidine (Description 120; 660 mg, 3.26 mmol) in anhydrous THF (10 ml) was added triphenylphosphine (1.71 g, 6.52 mmol) and water (0.059 ml, 3.26 mmol) and the resulting mixture stirred at room temperature overnight. The mixture was evaporated and the residue purified by column chromatography on silica elution with 5% MeOH in DCM+0.5% NH4OH to give the title compound (320 mg, 55%) as a pale yellow solid.
Name
5-(azidomethyl)-2-(trifluoromethyl)pyrimidine
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.059 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55%

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